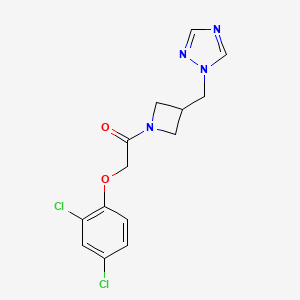
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethan-1-one is a useful research compound. Its molecular formula is C14H14Cl2N4O2 and its molecular weight is 341.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Azetidinones and triazoles are synthesized through various chemical reactions, demonstrating the versatility and adaptability of these compounds in chemical synthesis. The microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, has been reported to be rapid and efficient, with these compounds showing promising antibacterial and antifungal activities (Mistry & Desai, 2006). Additionally, the synthesis of 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moieties has been explored, revealing moderate to high fungicidal activities against various phytopathogens (Bai et al., 2020).
Biological Activities
The exploration of biological activities is a significant aspect of research on azetidinones and triazoles. Various studies have focused on their antimicrobial, anti-inflammatory, and antifungal potentials. For instance, azetidinones have been synthesized and tested for their anti-inflammatory activity, comparing favorably with non-steroidal anti-inflammatory drugs (NSAIDs) in terms of efficacy and ulcerogenic activities (Kalsi et al., 1990). Moreover, novel triazole compounds containing 2-methylidenethiazolidine rings have been synthesized and evaluated for their biological activities, showing certain fungicidal activities (Xu et al., 2005).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O2/c15-11-1-2-13(12(16)3-11)22-7-14(21)19-4-10(5-19)6-20-9-17-8-18-20/h1-3,8-10H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAMIPRVAFFDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

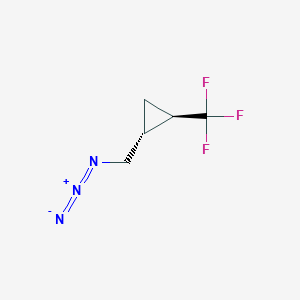
![N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2959670.png)
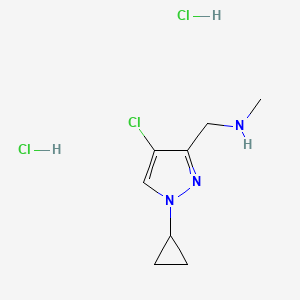
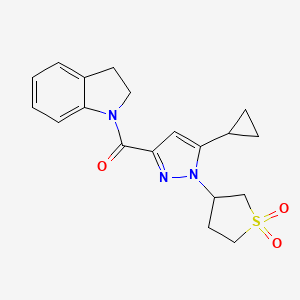
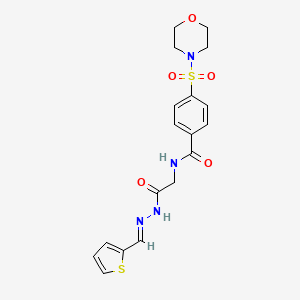
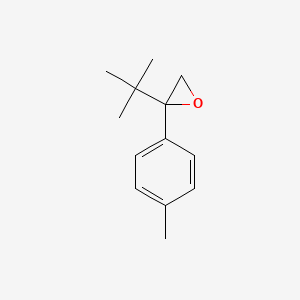
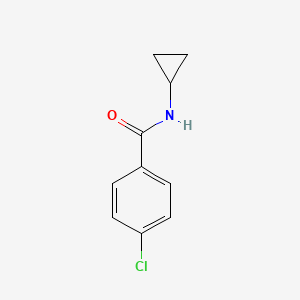
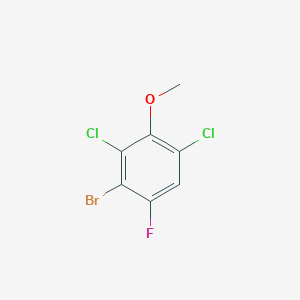
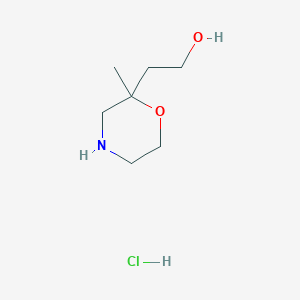
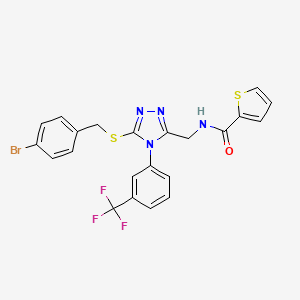
![3-fluoro-N-[2-(1H-indol-3-yl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2959686.png)
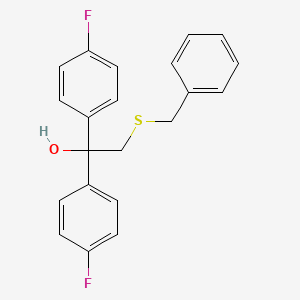
![5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2959689.png)
![N-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2959691.png)